Cas no 1379443-52-3 ((1S)-3-amino-1-(3-chlorophenyl)propan-1-ol)

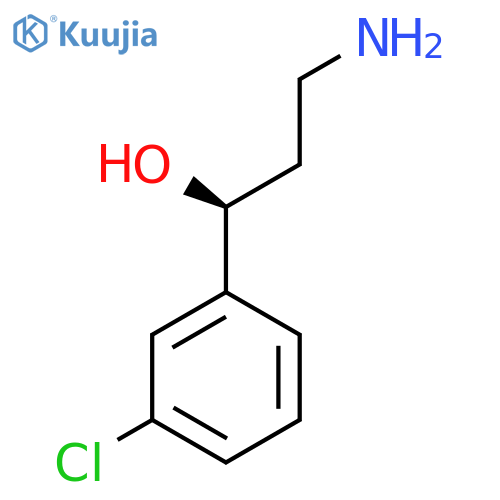

1379443-52-3 structure

商品名:(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-3-amino-1-(3-chlorophenyl)propan-1-ol

- EN300-1965915

- 1379443-52-3

-

- インチ: 1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1

- InChIKey: DVMCKCPUBSCVGS-VIFPVBQESA-N

- ほほえんだ: ClC1=CC=CC(=C1)[C@H](CCN)O

計算された属性

- せいみつぶんしりょう: 185.0607417g/mol

- どういたいしつりょう: 185.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 46.2Ų

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1965915-0.05g |

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol |

1379443-52-3 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1965915-0.5g |

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol |

1379443-52-3 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1965915-0.25g |

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol |

1379443-52-3 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1965915-1.0g |

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol |

1379443-52-3 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1965915-5.0g |

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol |

1379443-52-3 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1965915-5g |

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol |

1379443-52-3 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1965915-10g |

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol |

1379443-52-3 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1965915-10.0g |

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol |

1379443-52-3 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1965915-0.1g |

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol |

1379443-52-3 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1965915-2.5g |

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol |

1379443-52-3 | 2.5g |

$1931.0 | 2023-09-17 |

(1S)-3-amino-1-(3-chlorophenyl)propan-1-ol 関連文献

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

1379443-52-3 ((1S)-3-amino-1-(3-chlorophenyl)propan-1-ol) 関連製品

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬